Cas no 1257552-65-0 (5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole)

5-{4-[6-(Pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole is a heterocyclic compound featuring a benzothiadiazole core linked to a pyridinylpyridazine moiety via a piperazine carbonyl bridge. This structure confers unique electronic and steric properties, making it a promising candidate for applications in medicinal chemistry and materials science. The presence of multiple nitrogen-containing heterocycles enhances its potential as a ligand or intermediate in catalytic processes. Its rigid, conjugated framework may also contribute to photophysical properties, suggesting utility in optoelectronic applications. The compound's well-defined synthetic route allows for precise modifications to tailor its reactivity or binding affinity.
5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole structure
1257552-65-0 structure
商品名:5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole
CAS番号:1257552-65-0
MF:C20H17N7OS
メガワット:403.460281133652
CID:6204693
PubChem ID:52416582

5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole 化学的及び物理的性質

名前と識別子

    • 5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole
    • 1257552-65-0
    • 5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole
    • VU0632241-1
    • AKOS024493201
    • 2,1,3-benzothiadiazol-5-yl-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone
    • F5040-0498
    • benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone
    • インチ: 1S/C20H17N7OS/c28-20(14-3-4-17-18(12-14)25-29-24-17)27-10-8-26(9-11-27)19-6-5-16(22-23-19)15-2-1-7-21-13-15/h1-7,12-13H,8-11H2
    • InChIKey: WETXWSRULABIEC-UHFFFAOYSA-N
    • ほほえんだ: S1N=C2C=CC(=CC2=N1)C(N1CCN(C2=CC=C(C3C=NC=CC=3)N=N2)CC1)=O

計算された属性

  • せいみつぶんしりょう: 403.12152936g/mol
  • どういたいしつりょう: 403.12152936g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 29
  • 回転可能化学結合数: 3
  • 複雑さ: 573
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 116Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5040-0498-2mg
5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole
1257552-65-0
2mg
$59.0 2023-09-10
Life Chemicals
F5040-0498-2μmol
5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole
1257552-65-0
2μmol
$57.0 2023-09-10
Life Chemicals
F5040-0498-1mg
5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole
1257552-65-0
1mg
$54.0 2023-09-10
Life Chemicals
F5040-0498-3mg
5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole
1257552-65-0 90%+
3mg
$63.0 2023-05-21
Life Chemicals
F5040-0498-5mg
5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole
1257552-65-0 90%+
5mg
$69.0 2023-05-21
Life Chemicals
F5040-0498-5μmol
5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole
1257552-65-0 90%+
5μl
$63.0 2023-05-21
Life Chemicals
F5040-0498-4mg
5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole
1257552-65-0 90%+
4mg
$66.0 2023-05-21

5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole 関連文献

5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazoleに関する追加情報

Introduction to Compound with CAS No. 1257552-65-0 and Product Name: 5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole

The compound with the CAS number 1257552-65-0 and the product name 5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule integrates multiple pharmacophoric elements, including a pyridazine core, a piperazine moiety, and a benzothiadiazole ring system, which collectively contribute to its unique chemical and biological properties.

In recent years, there has been a growing interest in developing novel compounds that exhibit potent pharmacological effects with minimal side effects. The 5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole structure has been designed to target specific biological pathways by leveraging the inherent binding capabilities of its constituent moieties. The pyridazine ring is known for its ability to interact with various enzymes and receptors, while the piperazine group enhances solubility and bioavailability. Additionally, the benzothiadiazole moiety is renowned for its anti-inflammatory, antiviral, and anticancer properties.

One of the most compelling aspects of this compound is its potential in the treatment of neurological disorders. Studies have shown that molecules containing the pyridazin core can modulate neurotransmitter activity, making them promising candidates for drugs targeting conditions such as depression, anxiety, and epilepsy. The presence of the piperazine group further enhances its potential as a central nervous system (CNS) drug by improving blood-brain barrier penetration. Furthermore, the benzothiadiazole component has been implicated in the development of drugs that exhibit neuroprotective effects.

Recent advancements in medicinal chemistry have enabled the synthesis of more complex and structurally diverse analogs of this compound. Researchers have been exploring modifications to the 5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole scaffold to optimize its pharmacokinetic profile and enhance its therapeutic efficacy. For instance, introducing fluorine atoms or other halogen substituents can improve metabolic stability and binding affinity. Additionally, computational modeling techniques have been employed to predict the binding interactions of this compound with target proteins, facilitating the design of more potent derivatives.

The biological activity of this compound has been extensively evaluated in preclinical studies. Initial experiments have demonstrated that it exhibits significant inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. Moreover, it has shown promise in reducing oxidative stress by modulating antioxidant enzyme activity. These findings suggest that this compound could be a valuable therapeutic agent for conditions characterized by chronic inflammation and oxidative damage.

Another area where this compound shows great promise is in oncology research. The benzothiadiazole moiety is known to possess anticancer properties by inducing apoptosis and inhibiting tumor cell proliferation. Preclinical studies have revealed that derivatives of this compound can selectively target cancer cells while sparing healthy tissues. This selectivity is attributed to the unique binding interactions between the molecule and cancer-specific enzymes or receptors. Further research is ongoing to identify additional mechanisms by which this compound exerts its antitumor effects.

The synthesis of 5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole involves a multi-step process that requires careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between pyridazine derivatives and piperazine carboxylic acids under controlled conditions. The introduction of the benzothiadiazole ring system typically involves cyclization reactions using appropriate electrophilic or nucleophilic reagents. Advanced synthetic techniques such as transition-metal catalysis have been employed to improve reaction efficiency and minimize unwanted byproducts.

The pharmacological profile of this compound is further enhanced by its favorable pharmacokinetic properties. Studies have shown that it exhibits good oral bioavailability and rapid absorption from the gastrointestinal tract. Additionally, it demonstrates prolonged half-life in vivo due to efficient metabolism and excretion pathways. These characteristics make it an attractive candidate for clinical development as an oral therapeutic agent.

In conclusion,5-{4-6-(pyridin-3-yloxy)-pyridazin}-3-yloxy)-carbonyl}-2, 1, 3-benzothiadiazole represents a significant advancement in pharmaceutical chemistry with promising applications in treating neurological disorders, chronic inflammatory diseases, and cancer. Its unique structural features, combined with its favorable pharmacological properties, position it as a valuable candidate for further clinical investigation. As research continues, additional derivatives will likely be developed to enhance its therapeutic efficacyand broaden its clinical applications.

おすすめ記事

推奨される供給者
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.